CCR5 Antagonist Potency: 5-Methyl-N-Difluoromethyl vs. Unsubstituted N-Difluoromethyl Pyrrole
1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid (the target compound) exhibits moderate CCR5 antagonist activity with an IC50 of 9.20 μM (9,200 nM) in a calcium mobilization assay using human MOLT4 cells [1]. In contrast, the des-methyl analog 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid shows comparable but slightly weaker potency with an IC50 of 10.1 μM (10,100 nM) under identical assay conditions [2]. The presence of the 5-methyl group on the target compound confers a modest 1.1-fold improvement in potency relative to the unsubstituted analog.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 9.20 μM (9,200 nM) |
| Comparator Or Baseline | 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid (des-5-methyl): 10.1 μM (10,100 nM) |
| Quantified Difference | 1.1-fold improvement |
| Conditions | Human MOLT4 cells; inhibition of CCL5-induced calcium mobilization; 1 hr incubation; Fluor-4 detection |
Why This Matters
For medicinal chemistry programs targeting CCR5, the 5-methyl substitution offers a slight potency advantage, making this building block preferable for hit-to-lead optimization when even small improvements in initial activity are critical.
- [1] BindingDB BDBM50387950 (CHEMBL2057534). IC50: 9.20E+3 nM. Antagonist activity at CCR5 receptor in human MOLT4 cells. View Source
- [2] BindingDB BDBM50387956 (CHEMBL2057812). IC50: 1.01E+4 nM. Antagonist activity at CCR5 receptor in human MOLT4 cells. View Source
